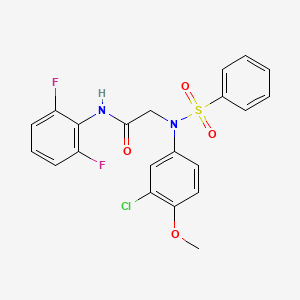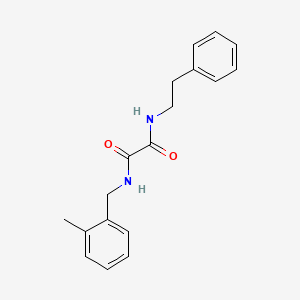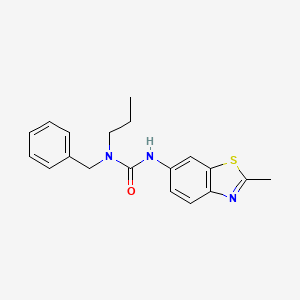![molecular formula C13H11F3N2O2 B4771561 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4771561.png)
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
Descripción general
Descripción
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, also known as TKI-258, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. TKI-258 belongs to the class of tyrosine kinase inhibitors (TKIs) and has shown promising results in preclinical and clinical studies.
Mecanismo De Acción
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide works by binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are essential for tumor growth and angiogenesis. 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been shown to have a higher binding affinity for VEGFR-2 than other TKIs, which makes it a potent inhibitor of angiogenesis.
Biochemical and physiological effects:
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been shown to have a significant impact on tumor growth and angiogenesis in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has also been shown to reduce tumor size and angiogenesis in animal models of cancer. In clinical studies, 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been shown to be well-tolerated and has demonstrated promising results in patients with advanced solid tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is its potent inhibitory activity against multiple tyrosine kinases, which makes it a promising candidate for cancer treatment. However, the synthesis of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is complex and requires multiple steps, which can limit its availability for lab experiments. Additionally, 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been shown to have some off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research and development of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide. One potential direction is to explore the use of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide in the treatment of other diseases, such as diabetic retinopathy and macular degeneration. Furthermore, there is a need for the development of more potent and selective tyrosine kinase inhibitors, which can overcome the limitations of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide and other existing TKIs.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which play a crucial role in tumor angiogenesis and proliferation. 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-7-11(8(2)20-18-7)12(19)17-10-6-4-3-5-9(10)13(14,15)16/h3-6H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBBFZKBHSCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4771487.png)


![2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4771537.png)

![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)